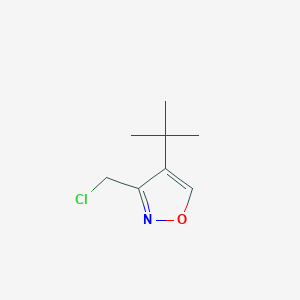

4-叔丁基-3-(氯甲基)-1,2-恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

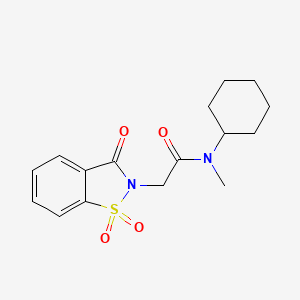

The molecular structure of this compound would include a five-membered oxazole ring, with the various substituents (tert-butyl and chloromethyl) attached. The presence of the oxygen and nitrogen in the ring introduces polarity and the potential for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chloromethyl group and the electron-donating tert-butyl group . The chloromethyl group might make the compound susceptible to nucleophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The oxazole ring is aromatic and polar, which could impact its solubility and reactivity .科学研究应用

有机合成中的实用改性

4-叔丁基-3-(氯甲基)-1,2-恶唑用于合成手性恶唑烷-2-酮,它们既是手性助剂,又具有生物活性。一种利用夏普莱斯不对称氨羟基化,然后进行碱介导的成环反应的实用一锅法制备方法,证明了该化合物在合成具有高对映选择性的手性 4,5-二取代恶唑烷-2-酮中的用途 (Barta, Sidler, Somerville, Weissman, Larsen, & Reider, 2000).

除草剂活性

该化合物已被纳入一系列新型 3-芳基-5-叔丁基-4-氯-4-恶唑啉-2-酮中,对阔叶杂草和窄叶杂草表现出显着的除草活性。合成途径包括在恶唑啉-2-酮环的 4 位引入氯原子,展示了其在农业应用中的潜力 (Kudo, Taniguchi, Furuta, Sato, Takeshi, & Honma, 1998).

配位化学

在配位化学领域,4-叔丁基-3-(氯甲基)-1,2-恶唑衍生物,特别是恶唑啉配体,因其在过渡金属催化的不对称合成中的作用而备受关注。这些配体表现出多功能性,可从易得的前体中直接合成,并可调节供体原子附近的拆向中心,突出了它们在开发不对称催化过程中的重要性 (Gómez, Muller, & Rocamora, 1999).

缓蚀

与 4-叔丁基-3-(氯甲基)-1,2-恶唑结构相关的 4H-1,2,4-三唑衍生物的研究表明,它们在盐酸溶液中对低碳钢的腐蚀防护有效。该研究探讨了取代基对抑制效率的影响,并得出结论,某些三唑衍生物在缓蚀方面提供了有希望的结果,这可能对工业应用产生影响 (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).

作用机制

Target of Action

Oxazole compounds are often involved in interactions with proteins and enzymes due to their heterocyclic nature .

Mode of Action

Without specific information, it’s difficult to detail the exact mode of action. Oxazoles often interact with biological targets through hydrogen bonding and dipole-dipole interactions .

Biochemical Pathways

The exact biochemical pathways affected by “4-Tert-butyl-3-(chloromethyl)-1,2-oxazole” are unknown. The tert-butyl group is known to have unique reactivity patterns and can be involved in various chemical transformations .

安全和危害

未来方向

属性

IUPAC Name |

4-tert-butyl-3-(chloromethyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO/c1-8(2,3)6-5-11-10-7(6)4-9/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYUTDFRZHHPTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CON=C1CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-3-(chloromethyl)-1,2-oxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[[4-(3-methylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2971992.png)

![N-(4-fluorophenyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide](/img/structure/B2971995.png)

![rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid](/img/structure/B2971996.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidin-5-one](/img/structure/B2971998.png)

![1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea](/img/structure/B2971999.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2972001.png)

![methyl 2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2972004.png)

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2972013.png)